molecular formula C18H11FN4O5 B6554412 7-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione CAS No. 1031674-89-1

7-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

Cat. No.: B6554412
CAS No.: 1031674-89-1
M. Wt: 382.3 g/mol
InChI Key: RKEYJLUVPSRSKN-UHFFFAOYSA-N
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Description

7-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is a complex organic molecule notable for its multifaceted structure and significant potential in various fields of scientific research. Comprising an oxadiazole ring and a quinazoline backbone, its unique chemical properties make it an interesting subject for study.

Properties

IUPAC Name

7-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O5/c19-10-3-1-9(2-4-10)16-21-15(28-22-16)7-23-17(24)11-5-13-14(27-8-26-13)6-12(11)20-18(23)25/h1-6H,7-8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYJLUVPSRSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. The initial step generally starts with the preparation of the oxadiazole ring, followed by the construction of the quinazoline scaffold. Reagents such as 4-fluorobenzoyl chloride and hydrazine hydrate are commonly used in the formation of the oxadiazole ring. The dioxoloquinazoline core is then formed through cyclization reactions involving appropriate dicarbonyl compounds under acidic or basic conditions.

Industrial Production Methods

While specific industrial methods for mass production are proprietary and vary, they generally rely on optimizing reaction conditions to maximize yield and purity. This involves precise control of temperature, pH, and solvent choice, as well as the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes substitution reactions owing to the presence of functional groups like the oxadiazole and quinazoline moieties. Oxidation and reduction reactions can also be carried out, potentially altering the electronic properties of the molecule.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are frequently employed. Solvent choices, like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and reaction conditions (temperature, pressure) are tailored to achieve the desired transformations.

Major Products

Depending on the reaction, major products can include substituted derivatives where the fluorophenyl group is modified, or oxidized forms where the dioxoloquinazoline ring undergoes transformation.

Scientific Research Applications

This compound has garnered interest in various scientific domains:

  • Chemistry: As a building block in organic synthesis, it’s used to create more complex molecules.

  • Biology: It serves as a molecular probe to study enzyme interactions and binding affinities.

  • Medicine: Potential therapeutic applications, especially in designing drugs targeting specific biological pathways.

  • Industry: Used in the development of advanced materials and catalysis.

Mechanism of Action

Its mechanism of action varies with its application:

  • Molecular Targets: Often targets enzymes and receptors, influencing their activity by binding to active sites.

  • Pathways Involved: Depending on its modifications, it can affect pathways involved in signal transduction, metabolic processes, and genetic regulation.

Comparison with Similar Compounds

When compared to compounds like 7-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione, the fluorophenyl derivative stands out due to its unique electronic properties conferred by the fluorine atom, enhancing its reactivity and binding efficiency.

Similar compounds include:

  • 7-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

  • 7-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

  • 7-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

This should give you a comprehensive overview of the compound and its potential. Happy exploring!

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